2-(2-Amino-5-chlorophenyl)acetonitrile
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Overview
Description
2-(2-Amino-5-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of acetonitrile and contains both an amino group and a chlorine atom attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Amino-5-chlorophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the formation of the desired acetonitrile derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetonitriles.
Scientific Research Applications
2-(2-Amino-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of the amino and nitrile groups allows for diverse interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile: An impurity of Closantel Sodium Salt, used as an anthelmintic agent.
2-Amino-5-chlorobenzoic acid: Used in the preparation of disease-modifying antirheumatic drugs.
Uniqueness
2-(2-Amino-5-chlorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-amino-5-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEIHTPUDXXQII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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